5-Bromoindole-2,3-dione 3-hydrazone
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Overview
Description
5-Bromoindole-2,3-dione 3-hydrazone is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoindole-2,3-dione 3-hydrazone typically involves the reaction of 5-bromoindole-2,3-dione with hydrazine or its derivatives. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromoindole-2,3-dione 3-hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromoindole-2,3-dione 3-hydrazone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole-2-carboxylic acid hydrazone: Similar in structure but with different functional groups.
Indole-3-acetic acid: A naturally occurring indole derivative with different biological activities.
5-Fluoroindole-2,3-dione 3-hydrazone: A fluorinated analog with potentially different chemical and biological properties
Uniqueness
5-Bromoindole-2,3-dione 3-hydrazone is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Biological Activity
5-Bromoindole-2,3-dione 3-hydrazone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer and antimicrobial effects, through a synthesis of recent research findings and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by the presence of a bromine atom at the 5-position of the indole ring and a hydrazone linkage. Its molecular formula is C8H6BrN4O, with a molecular weight of approximately 232.06 g/mol. The synthesis typically involves a condensation reaction between 5-bromoindole-2,3-dione and hydrazine derivatives, which can be influenced by factors such as pH, solvent choice, and temperature.
Anticancer Activity
This compound has shown promising anticancer activity in various studies. For instance, derivatives based on the indole scaffold have been tested against several cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. In one study, compounds derived from this scaffold exhibited IC50 values ranging from 2.93 µM to 7.17 µM against MCF-7 cells .
Table 1: Anticancer Activity of Indole Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 7.17 ± 0.94 | VEGFR-2 inhibition |
Compound I | MCF-7 | 40% growth inhibition | Angiogenesis inhibition |
Compound II | A-549 | 84.05 nM | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that indole derivatives exhibit effective bactericidal effects against gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for these compounds were found to be lower than those for standard antibiotics like ampicillin .
Table 2: Antimicrobial Activity
Compound Name | Pathogen | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | S. aureus | <10 | |
Indole Derivative A | MRSA | <5 | |
Indole Derivative B | E. coli | <15 |
The biological activity of this compound can be attributed to its ability to interact with key molecular targets involved in cancer progression and microbial resistance. For instance, its anticancer effects are partly due to the inhibition of vascular endothelial growth factor receptor (VEGFR-2), which plays a critical role in tumor angiogenesis . Additionally, the compound's structural features allow it to disrupt microbial cell membranes or inhibit essential enzymes.
Case Studies
- Antitumor Activity : In a study evaluating various indole derivatives, compound I showed significant antitumor activity with an IC50 value indicating effective growth inhibition in breast cancer models .
- Antimicrobial Evaluation : Another research effort highlighted the effectiveness of indole-based hydrazones against resistant bacterial strains, demonstrating their potential as alternative therapeutic agents in combating antibiotic resistance .
Properties
CAS No. |
2438-71-3 |
---|---|
Molecular Formula |
C8H6BrN3O |
Molecular Weight |
240.06 g/mol |
IUPAC Name |
5-bromo-3-diazenyl-1H-indol-2-ol |
InChI |
InChI=1S/C8H6BrN3O/c9-4-1-2-6-5(3-4)7(12-10)8(13)11-6/h1-3,10-11,13H |
InChI Key |
WIQKEHOIDIEVPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N2)O)N=N |
Origin of Product |
United States |
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